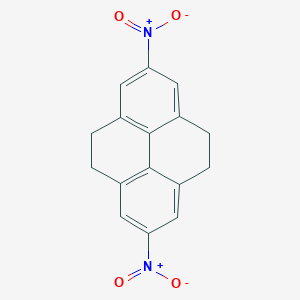
2,7-Dinitro-4,5,9,10-tetrahydropyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dinitro-4,5,9,10-tetrahydropyrene, also known as this compound, is a useful research compound. Its molecular formula is C16H12N2O4 and its molecular weight is 296.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Electronics
Conductive Polymers
2,7-Dinitro-4,5,9,10-tetrahydropyrene serves as a precursor for synthesizing conductive polymers. These polymers exhibit promising electronic properties due to the presence of the dinitro group which enhances charge transport. The polymerization process typically involves the functionalization of the compound to produce poly(4,5,9,10-tetrahydropyrene-2,7-diyl), which has been utilized in organic field-effect transistors (OFETs) and organic photovoltaic devices .
Case Study: Synthesis of Poly(4,5,9,10-tetrahydropyrene-2,7-diyl)
In a notable study, researchers synthesized this polymer through a series of reactions involving the bromination of this compound followed by polymerization. The resulting polymer demonstrated high mobility and stability under operational conditions .
Environmental Chemistry
Mutagenicity Studies
The mutagenic potential of nitroaromatic compounds has been extensively studied due to their environmental persistence and toxicity. This compound has been analyzed for its genotoxic properties. Research indicates that nitro groups can form electrophilic intermediates that interact with DNA and proteins in biological systems .
Data Table: Mutagenicity Prediction for Nitro Compounds
| Compound | LogP | pKa1 | pKa2 | Mutagenicity Prediction |
|---|---|---|---|---|
| This compound | 5.02 | 3.50 | 3.38 | Moderate |
| 1-Nitropyrene | 4.69 | 3.35 | 2.35 | High |
| 3-Nitrofluoranthene | 4.69 | 3.67 | 1.82 | Low |
This table summarizes the predicted mutagenicity based on quantitative structure-activity relationship (QSAR) models .
Material Science
Synthesis of Functionalized Materials
The ability to modify the dinitro compound through various chemical reactions allows for the synthesis of functionalized materials with tailored properties. For instance, the introduction of different substituents at positions 2 and 7 can lead to materials with enhanced solubility or specific electronic characteristics suitable for various applications in sensors and optoelectronic devices .
Case Study: Development of Sensors
A recent study explored the use of derivatives of this compound in developing chemical sensors for detecting environmental pollutants. The sensors demonstrated high sensitivity and selectivity towards specific analytes due to the unique electronic properties imparted by the nitro groups .
Propriétés
Numéro CAS |
117929-13-2 |
|---|---|
Formule moléculaire |
C16H12N2O4 |
Poids moléculaire |
296.28 g/mol |
Nom IUPAC |
2,7-dinitro-4,5,9,10-tetrahydropyrene |
InChI |
InChI=1S/C16H12N2O4/c19-17(20)13-5-9-1-2-10-6-14(18(21)22)8-12-4-3-11(7-13)15(9)16(10)12/h5-8H,1-4H2 |
Clé InChI |
NHUOEGBUOIDRLN-UHFFFAOYSA-N |
SMILES |
C1CC2=CC(=CC3=C2C4=C(CC3)C=C(C=C41)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1CC2=CC(=CC3=C2C4=C(CC3)C=C(C=C41)[N+](=O)[O-])[N+](=O)[O-] |
Synonymes |
2,7-DINITRO-4,5,9,10-TETRAHYDROPYRENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















